molecular formula C16H15ClFNO2 B4893699 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide

Cat. No. B4893699
M. Wt: 307.74 g/mol
InChI Key: HVLBSYOGZMOZLN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide, commonly known as CFPP, is a synthetic compound that belongs to the class of herbicides. CFPP is widely used in agriculture to control the growth of broadleaf weeds in crops such as corn, soybean, and wheat. The compound has gained popularity due to its high efficacy and low toxicity compared to other herbicides. In

Scientific Research Applications

CFPP has been extensively studied in scientific research for its herbicidal properties. The compound has been shown to effectively control the growth of broadleaf weeds in various crops. CFPP has also been studied for its potential to control the growth of invasive plant species. In addition, CFPP has been investigated for its potential to enhance crop yields by reducing competition from weeds.

Mechanism of Action

CFPP acts as a selective herbicide that targets broadleaf weeds by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO). PPO is essential for the synthesis of chlorophyll in plants. CFPP binds to the active site of PPO and prevents the formation of chlorophyll, leading to the death of the plant.
Biochemical and Physiological Effects:
CFPP has been shown to have low toxicity to animals and humans. The compound is rapidly metabolized and excreted from the body. CFPP has been shown to have no significant effects on the growth and development of non-target plants. However, CFPP can cause phytotoxicity in some crops, particularly soybeans, if applied at high doses.

Advantages and Limitations for Lab Experiments

CFPP is a widely used herbicide in agriculture, and its efficacy and safety have been extensively studied. CFPP has a low toxicity profile and is rapidly metabolized and excreted from the body. However, CFPP can cause phytotoxicity in some crops if applied at high doses. In laboratory experiments, CFPP can be used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development.

Future Directions

There are several future directions for research on CFPP. One area of research is the development of new formulations of CFPP that can improve its efficacy and reduce the risk of phytotoxicity. Another area of research is the investigation of the potential of CFPP to control the growth of invasive plant species. Additionally, research can be conducted to explore the effects of CFPP on soil microbial communities and its potential impact on soil health. Finally, the development of new PPO inhibitors with improved selectivity and efficacy can also be an area of future research.
Conclusion:
In conclusion, CFPP is a synthetic compound that has gained popularity as a herbicide due to its high efficacy and low toxicity. The compound acts as a selective herbicide that targets broadleaf weeds by inhibiting the activity of the enzyme PPO. CFPP has been extensively studied for its herbicidal properties and potential to enhance crop yields. The compound has a low toxicity profile and is rapidly metabolized and excreted from the body. Future research can focus on the development of new formulations of CFPP, the investigation of its potential to control the growth of invasive plant species, and the exploration of its effects on soil microbial communities.

Synthesis Methods

The synthesis of CFPP involves the reaction of 2-chloro-4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)benzophenone. The benzophenone is then reacted with propionic anhydride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide. The synthesis of CFPP is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-9-12(17)7-8-15(10)21-11(2)16(20)19-14-6-4-3-5-13(14)18/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLBSYOGZMOZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide

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